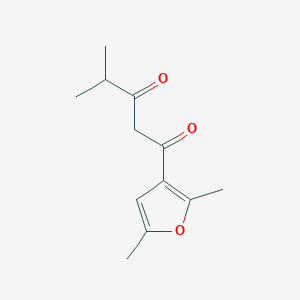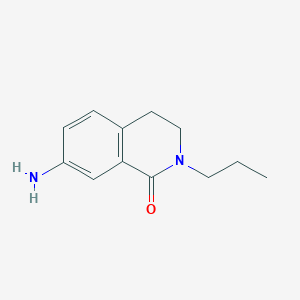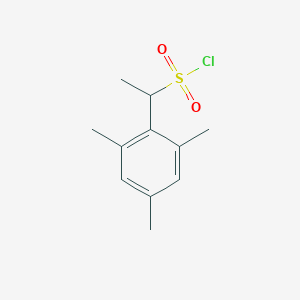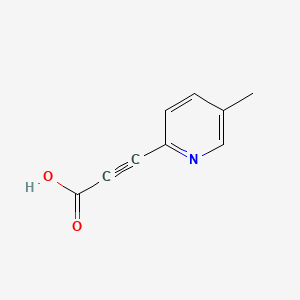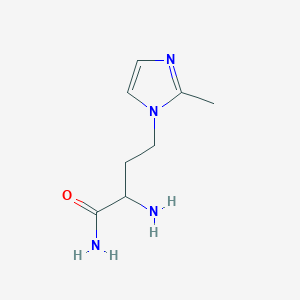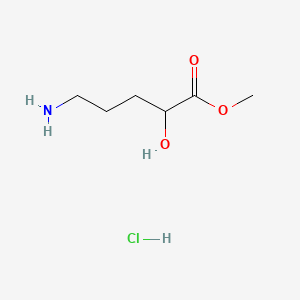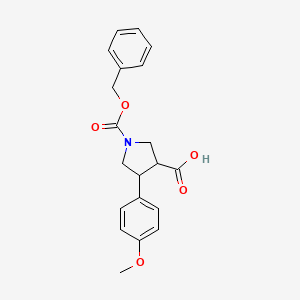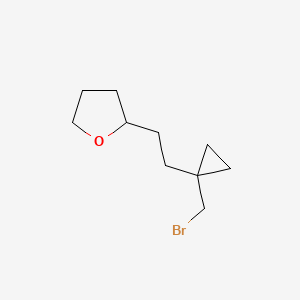
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is an organic compound that features a cyclopropyl group attached to a bromomethyl group, which is further connected to an ethyl chain terminating in a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran typically involves the bromination of cyclopropyl methyl ketone or aldehyde derivatives. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl Methyl Bromide: A simpler analog with similar reactivity but lacking the tetrahydrofuran ring.
Tetrahydrofurfuryl Bromide: Contains a bromomethyl group attached to a tetrahydrofuran ring but lacks the cyclopropyl group.
Bromomethylcyclopropane Derivatives: Various derivatives with different substituents on the cyclopropyl ring.
Uniqueness
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)tetrahydrofuran is unique due to the combination of the cyclopropyl group and the tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]oxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h9H,1-8H2 |
Clave InChI |
ZWRVWRUFJFMKTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
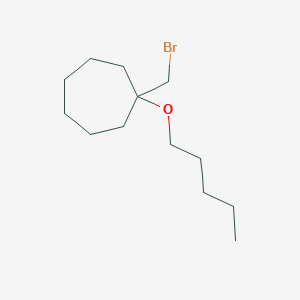
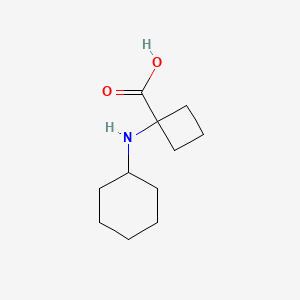
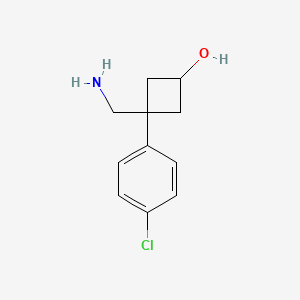
![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
